Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate
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Overview
Description
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate is a complex organic compound that falls under the category of kinase modulators. It is primarily used in cancer research and as an analytical standard . This compound is known for its intricate structure, which includes multiple functional groups that contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate involves multiple steps, each requiring specific reagents and conditions. One common method includes the nucleophilic displacement of cyclic sulfamidates derived from amino acids . This step is followed by a series of reactions involving piperazine and pyrimidine derivatives, which are then coupled with thiazolecarboxylate under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often requiring stringent quality control measures. The reaction conditions are carefully monitored to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving kinase modulation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the modulation of kinase activity. It interacts with specific molecular targets, such as protein kinases, and influences various signaling pathways involved in cell growth, differentiation, and apoptosis. The exact mechanism involves binding to the active site of the kinase, thereby inhibiting its activity and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-AP-237: An acyl piperazine opioid with similar structural features.
Pyridazine Derivatives: Compounds like pyridazinone, which share some functional groups and pharmacological activities.
Uniqueness
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to modulate kinase activity makes it particularly valuable in cancer research and drug development.
Properties
Molecular Formula |
C16H22N6O3S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H22N6O3S/c1-11-18-13(20-16-17-10-12(26-16)15(24)25-2)9-14(19-11)22-5-3-21(4-6-22)7-8-23/h9-10,23H,3-8H2,1-2H3,(H,17,18,19,20) |
InChI Key |
QAIADWNCRVZSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)OC |
Origin of Product |
United States |
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